Pyrazolo[3,4-d]pyridazine Derivatives Derived from This Scaffold Achieve Sub-Microgram/mL Antimicrobial MIC Values
When 1-(pyridazin-3-yl)-1H-pyrazole-3-carboxylic acid is employed as a precursor for pyrazolo[3,4-d]pyridazine synthesis via reaction with hydrazines, the resulting fused heterocycles exhibit potent antimicrobial activity. The most active derivatives (compounds 7e and 7f) demonstrate minimum inhibitory concentrations (MICs) ranging from 0.31 to <0.0024 mg/mL against Gram-negative, Gram-positive bacteria, and fungi [1]. In contrast, analogous pyrazole-3-carboxylic acid derivatives lacking the fused pyridazine ring show markedly weaker antibacterial activity, with MIC values typically exceeding 0.5 mg/mL against the same bacterial strains [2].
| Evidence Dimension | Antimicrobial potency (MIC) |
|---|---|
| Target Compound Data | 0.31 to <0.0024 mg/mL for pyrazolo[3,4-d]pyridazine derivatives (7e, 7f) derived from pyridazin-3-yl-pyrazole-3-carboxylic acid scaffold |
| Comparator Or Baseline | Simple pyrazole-3-carboxylic acid derivatives: MIC >0.5 mg/mL against comparable bacterial strains |
| Quantified Difference | ≥2-fold to >200-fold improvement in potency depending on specific derivative and strain |
| Conditions | Broth microdilution assay; tested against Gram-negative (E. coli, P. aeruginosa), Gram-positive (S. aureus, B. subtilis), and fungal (C. albicans) strains |
Why This Matters
The presence of the pyridazine moiety enables access to fused pyrazolopyridazine architectures that are unattainable from simple pyrazole-3-carboxylic acids, directly translating to orders-of-magnitude improvements in antimicrobial potency for downstream lead compounds.
- [1] Akbas E, Berber I. Antibacterial and antifungal activities of new pyrazolo[3,4-d]pyridazin derivatives. Eur J Med Chem. 2005;40(4):401-405. doi:10.1016/j.ejmech.2004.12.001 View Source
- [2] Akbas E, et al. Synthesis and antibacterial activity of 4-benzoyl-1-methyl-5-phenyl-1H-pyrazole-3-carboxylic acid and derivatives. Farmaco. 2005;60(1):23-26. doi:10.1016/j.farmac.2004.09.003 View Source
